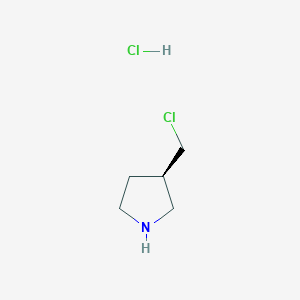
3(R)-Chloromethyl-pyrrolidine hydrochloride
Overview
Description
3(R)-Chloromethyl-pyrrolidine hydrochloride (3(R)-CM-PyrHCl) is a synthetic compound with a wide range of applications in the scientific research field. It is a chiral compound, meaning it has two non-superimposable mirror images, and is soluble in water. It is a colorless crystalline solid, and is used as a reagent in organic synthesis. It has been used in a variety of experiments and applications, including the synthesis of pharmaceuticals and the study of enzyme inhibition.
Scientific Research Applications
3(R)-CM-PyrHCl has a wide range of applications in scientific research. It has been used in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug celecoxib and the antidiabetic drug glimepiride. It has also been used in the study of enzyme inhibition, as it is able to bind to enzymes and inhibit their activity. Additionally, it has been used to study the effects of chirality on the behavior of molecules, as well as in the synthesis of various organic compounds.
Mechanism Of Action
3(R)-CM-PyrHCl acts as an inhibitor of enzymes by binding to the active site and blocking the substrate from binding. This binding is facilitated by the compound’s chirality, as it can bind to the enzyme’s active site in a way that is specific to the compound’s stereochemistry. Additionally, it has been shown to form a strong covalent bond with the enzyme, which further prevents the substrate from binding.
Biochemical And Physiological Effects
3(R)-CM-PyrHCl has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it is able to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Additionally, it has been shown to interact with various neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Advantages And Limitations For Lab Experiments
The main advantage of using 3(R)-CM-PyrHCl in laboratory experiments is its ability to bind to enzymes and inhibit their activity. This makes it an ideal tool for studying enzyme inhibition and the effects of chirality on the behavior of molecules. However, it is important to note that the compound is not water-soluble, making it difficult to use in aqueous solutions. Additionally, its strong covalent bond with enzymes can make it difficult to remove from the active site.
Future Directions
There are a number of potential future directions for the use of 3(R)-CM-PyrHCl in scientific research. One potential direction is the use of the compound in the synthesis of new pharmaceuticals, as it has already been used in the synthesis of several drugs. Additionally, it could be used to study the effects of chirality on the behavior of other molecules, such as proteins and peptides. Furthermore, it could be used to study the effects of enzyme inhibition on various biochemical and physiological processes. Finally, it could be used in the development of new methods for the synthesis of organic compounds.
properties
IUPAC Name |
(3R)-3-(chloromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBNJKSCDLVUQL-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3(R)-Chloromethyl-pyrrolidine hydrochloride | |
CAS RN |
1187931-85-6 | |
| Record name | Pyrrolidine, 3-(chloromethyl)-, hydrochloride (1:1), (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




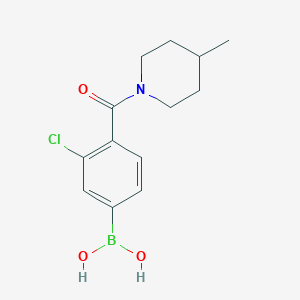
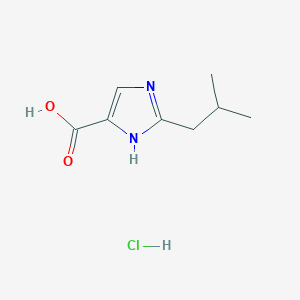
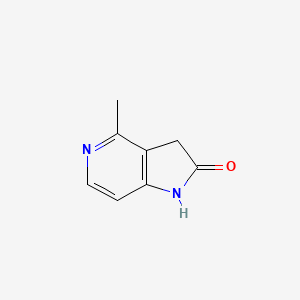

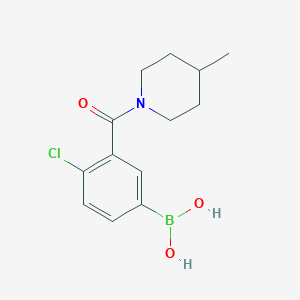
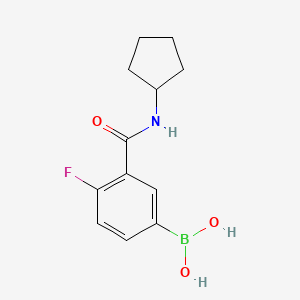
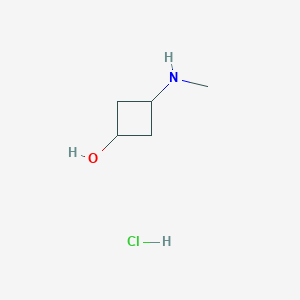
![3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride](/img/structure/B1431392.png)
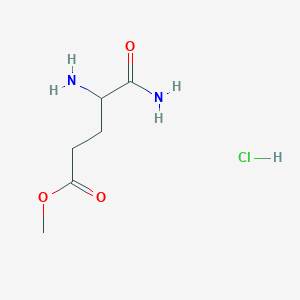

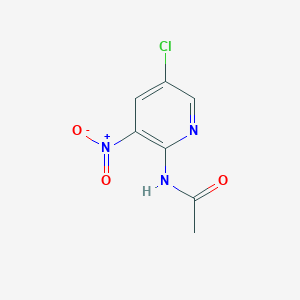
![1-{[(E)-(5-Chloro-3-iodo-2-methylphenyl)diazenyl]oxy}ethanone](/img/structure/B1431397.png)
![6-(N-Pivaloyl amino)-4-fluoro-3-hydroxy-[1H] indazole](/img/structure/B1431399.png)